molecular formula C28H18O B12606596 1-(Benzo[a]pentacen-3-yl)ethan-1-one CAS No. 646060-22-2

1-(Benzo[a]pentacen-3-yl)ethan-1-one

Cat. No.: B12606596
CAS No.: 646060-22-2
M. Wt: 370.4 g/mol
InChI Key: GQGCCMASHILADX-UHFFFAOYSA-N
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Description

1-(Benzo[a]pentacen-3-yl)ethan-1-one is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a pentacene core fused with a benzene ring and substituted with an acetyl group. Pentacene-based compounds are of significant interest in materials science due to their optoelectronic properties, particularly in organic semiconductors and photovoltaic applications. To address the query, this article will focus on structurally analogous compounds with benzo-fused heterocyclic systems and acetyl substituents, as detailed in the evidence.

Properties

CAS No.

646060-22-2

Molecular Formula

C28H18O

Molecular Weight

370.4 g/mol

IUPAC Name

1-(7-hexacyclo[12.12.0.03,12.04,9.016,25.018,23]hexacosa-1(26),2,4(9),5,7,10,12,14,16,18,20,22,24-tridecaenyl)ethanone

InChI

InChI=1S/C28H18O/c1-17(29)18-8-9-27-21(10-18)6-7-22-13-25-14-23-11-19-4-2-3-5-20(19)12-24(23)15-26(25)16-28(22)27/h2-16H,1H3

InChI Key

GQGCCMASHILADX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=CC4=CC5=CC6=CC=CC=C6C=C5C=C4C=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[a]pentacen-3-yl)ethan-1-one typically involves the reaction of benzo[a]pentacene with ethanone derivatives under specific conditions. One common method involves the Friedel-Crafts acylation of benzo[a]pentacene using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

While specific industrial production methods for 1-(Benzo[a]pentacen-3-yl)ethan-1-one are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[a]pentacen-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(Benzo[a]pentacen-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1-(Benzo[a]pentacen-3-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

The following analysis compares 1-(Benzo[a]pentacen-3-yl)ethan-1-one with structurally related α-ketoheterocycles, benzothiophene derivatives, and diketones, emphasizing synthesis, physical properties, and functional applications.

Structural Analogues from

details eight benzo[d]thiazol-2-yl ethanone derivatives (e.g., compounds 8b–8h) synthesized for prostaglandin E2 (PGE2) inhibition in rat mesangial cells. Key comparisons include:

Compound Substituents Yield (%) Melting Point (°C) Key Feature
8b 5-(4-methoxyphenyl)pentan-1-one 52 65–66 Moderate PGE2 inhibition
8c 2-(phenethylthio)ethan-1-one 86 63–65 High yield, thioether linkage
8d 2-(2-(naphthalen-2-yl)ethoxy)ethan-1-one 20 57–59 Low yield, bulky naphthyl group
8e 3-([1,1′-biphenyl]-4-yl)propan-1-one 91 44–46 High yield, biphenyl extension

Key Observations :

  • Substituents significantly influence yield and melting points. Bulky groups (e.g., naphthalenyl in 8d ) reduce yields (20%) compared to simpler alkyl/aryl chains (e.g., 8e : 91%) .
  • Thioether and ether linkages (e.g., 8c , 8d ) enhance solubility but may reduce thermal stability.
Benzo[b]thiophen-3-yl Derivatives

and highlight 1-(Benzo[b]thiophen-3-yl)ethan-1-one (CAS: 1128-05-8) and its methyl-substituted analogue (CAS: 16810-19-8). These compounds are precursors in organic synthesis, particularly for pharmaceuticals and materials:

Compound Substituents Key Application
1-(Benzo[b]thiophen-3-yl)ethan-1-one None Intermediate in heterocyclic chemistry
1-(2-Methylbenzo[b]thiophen-3-yl)ethanone Methyl group Enhanced steric hindrance for selectivity

Comparison :

  • Both compounds are commercially available but require specialized handling due to sulfur content .
Benzodioxol and Acetophenone Derivatives

and describe 1-(benzo[d][1,3]dioxol-5-yl)ethan-1-one (synthesized in 89% yield) and 1-(1,3-benzodioxol-5-yl)pentan-1-one. These compounds are used in PET tracer synthesis and exhibit:

  • High crystallinity : Single-crystal X-ray data confirm planar aromatic systems .
  • Electrophilic reactivity : The acetyl group undergoes nucleophilic additions, useful in ketone-based transformations .
Benzoylacetone (1-Phenyl-1,3-butanedione)

and detail benzoylacetone (CAS: 93-91-4), a diketone with applications in coordination chemistry and UV stabilizers:

  • Tautomerism: Exists in keto-enol forms, enhancing metal-chelation capabilities .
  • Lower melting point : ~37–40°C, contrasting with rigid benzoheterocyclic derivatives (e.g., 8g : 144–145°C) .

Biological Activity

1-(Benzo[a]pentacen-3-yl)ethan-1-one is a polycyclic aromatic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by data tables and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C18H14O\text{C}_{18}\text{H}_{14}\text{O}

Anticancer Activity

Recent studies suggest that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzodioxole have shown promising results against various cancer cell lines, indicating that structural analogs may also possess similar effects.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various compounds on the Hep3B liver cancer cell line. The results indicated that certain derivatives significantly reduced cell viability, suggesting a potential mechanism for inducing apoptosis.

CompoundIC50 (µM)Mechanism of Action
Compound A5.2Induces apoptosis
Compound B8.7Cell cycle arrest
1-(Benzo[a]pentacen-3-yl)ethan-1-oneTBDTBD

Antimicrobial Activity

The antimicrobial properties of 1-(Benzo[a]pentacen-3-yl)ethan-1-one have not been extensively studied; however, related compounds in the benzene family have demonstrated activity against various gram-positive and gram-negative bacteria.

Antimicrobial Testing

A comparative analysis was conducted to assess the antimicrobial efficacy of structurally related compounds.

CompoundGram-positive Activity (MIC µg/mL)Gram-negative Activity (MIC µg/mL)
Compound C12.525.0
Compound D10.030.0
1-(Benzo[a]pentacen-3-yl)ethan-1-oneTBDTBD

Antioxidant Activity

Antioxidant activity is critical for evaluating the potential health benefits of compounds. The DPPH assay is commonly used to measure the free radical scavenging ability of compounds.

Antioxidant Evaluation Results

In preliminary tests, derivatives similar to 1-(Benzo[a]pentacen-3-yl)ethan-1-one showed varying degrees of antioxidant activity.

CompoundDPPH Scavenging Activity (%) at 100 µM
Compound E85%
Compound F78%
1-(Benzo[a]pentacen-3-yl)ethan-1-oneTBD

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